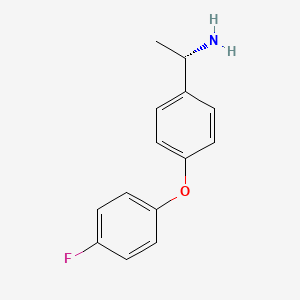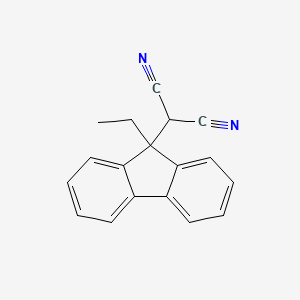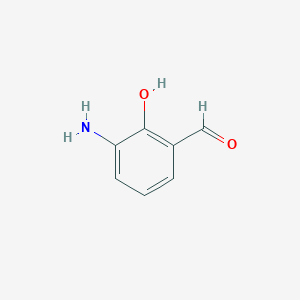![molecular formula C43H27OP B13143914 Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine is a complex organic compound with the molecular formula C43H27OP and a molecular weight of 590.65 . This compound is primarily used in the field of organic light-emitting diodes (OLEDs) as an intermediate material . Its unique structure, which includes a spiro linkage between fluorene and benzofuran moieties, contributes to its distinctive properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro linkage: This step involves the reaction of fluorene and benzofuran derivatives under specific conditions to form the spiro linkage.
Introduction of the phosphine group: The phosphine group is introduced through a reaction with diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine group .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be obtained.
Aplicaciones Científicas De Investigación
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): It is used as an intermediate material in the fabrication of OLED devices due to its electroluminescent properties.
Materials Science: The compound is studied for its potential use in advanced materials with unique optical and electronic properties.
Chemical Research: It serves as a ligand in coordination chemistry and catalysis.
Mecanismo De Acción
The mechanism of action of Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine in OLEDs involves its role as an emissive layer material. The spiro linkage provides rigidity to the molecule, which helps in maintaining high quantum efficiency and stability of the OLED devices . The phosphine group can also participate in coordination with metal ions, influencing the electronic properties of the material .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]: This compound shares the spiro linkage but lacks the phosphine group.
9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]Benzofuran: Another compound used in OLEDs with similar structural features but different substituents.
Uniqueness
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine is unique due to the presence of the phosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic characteristics .
Propiedades
Fórmula molecular |
C43H27OP |
|---|---|
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b][1]benzofuran]-3'-yl)phosphane |
InChI |
InChI=1S/C43H27OP/c1-3-13-28(14-4-1)45(29-15-5-2-6-16-29)30-23-26-40-35(27-30)33-24-25-39-41(42(33)44-40)34-19-9-12-22-38(34)43(39)36-20-10-7-17-31(36)32-18-8-11-21-37(32)43/h1-27H |
Clave InChI |
HBVWASZPOJMHKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=CC6=C5C7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


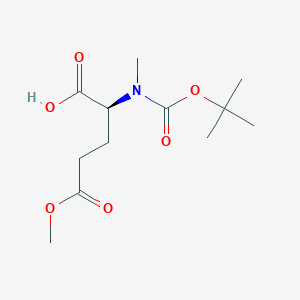
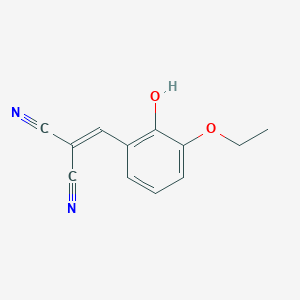
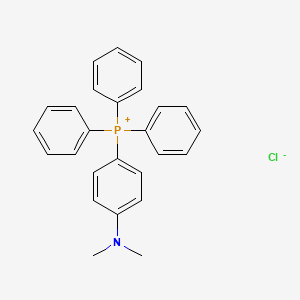
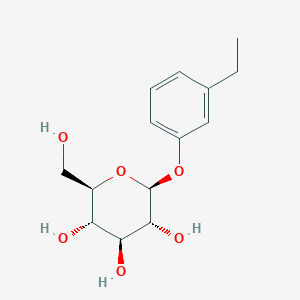
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
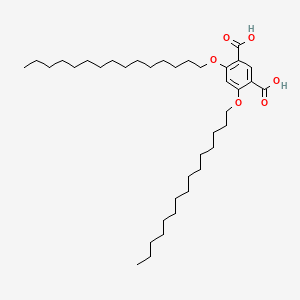
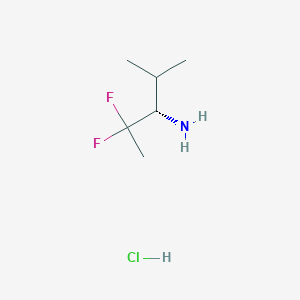
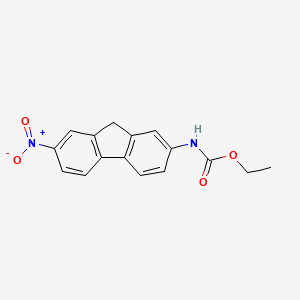
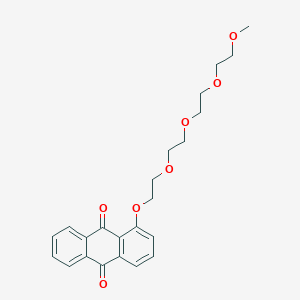
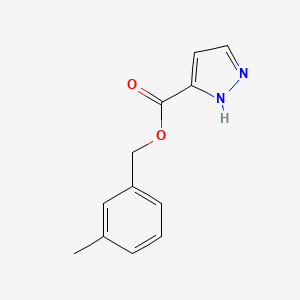
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
